

GDC-0810: A Technical Guide to a Novel Selective Estrogen Receptor Degrader

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0810, also known as **brilanestrant**, is a novel, orally bioavailable, non-steroidal selective estrogen receptor (SERD) degrader.[1][2][3][4] It was developed to target estrogen receptor-positive (ER+) breast cancer by not only antagonizing the estrogen receptor (ER) but also inducing its degradation.[3][4][5] This dual mechanism of action offers a potential advantage over traditional endocrine therapies, particularly in the context of acquired resistance.[6][7] GDC-0810 has shown robust activity in both tamoxifen-sensitive and tamoxifen-resistant preclinical models.[3][4][6][8] Although its clinical development was ultimately discontinued, the study of GDC-0810 has provided valuable insights into the development of oral SERDs.[8][9]

Mechanism of Action

GDC-0810 exerts its therapeutic effect through a dual mechanism:

- Competitive Antagonism: Like selective estrogen receptor modulators (SERMs), GDC-0810 competitively binds to the estrogen receptor, preventing the binding of estradiol and subsequent activation of ER-mediated gene transcription.[3][4]
- Receptor Degradation: Uniquely, upon binding, GDC-0810 induces a conformational change in the ERα protein that marks it for ubiquitination and subsequent degradation by the 26S

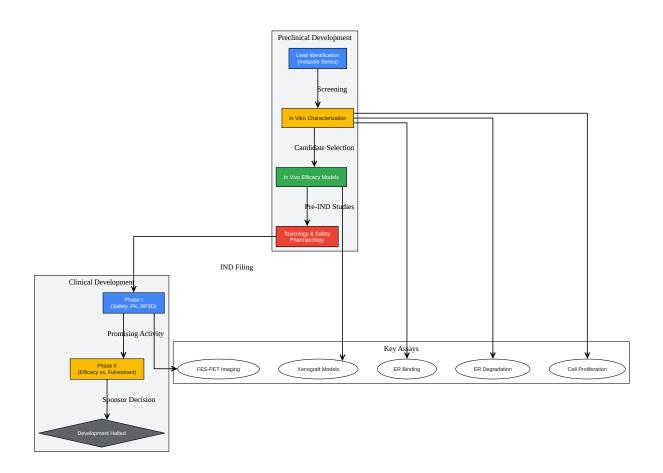


proteasome.[3][4][10] This leads to a reduction in the total cellular levels of ER α , thereby inhibiting both ligand-dependent and ligand-independent ER signaling pathways.[3][4]

This dual action is particularly relevant in the context of resistance to aromatase inhibitors, where tumors can remain dependent on ER signaling, sometimes through ligand-independent mechanisms driven by ESR1 mutations.[3][4][11]

Signaling Pathway and Mechanism of Action





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